molecular formula C9H17Cl2N5O B3006296 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride CAS No. 2377004-49-2

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride

Cat. No.: B3006296
CAS No.: 2377004-49-2
M. Wt: 282.17
InChI Key: LBBNBSYXMKVWGI-AUCRBCQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N5O and its molecular weight is 282.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Pyrimidine Derivatives : A study by Gazizov et al. (2015) explored the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, highlighting the importance of pyrimidin-2-amine compounds in chemical synthesis.

  • Synthesis of Novel Pyrimidine Derivatives : Farouk et al. (2021) detailed the synthesis of new pyrimidine derivatives, demonstrating the compound's role as a building block for various heterocyclic compounds.

Biological and Pharmacological Potential

  • Antifungal Effects : Research by Jafar et al. (2017) found that certain pyrimidine derivatives exhibit significant antifungal properties, underlining the biological relevance of pyrimidin-2-amine compounds.

  • Histamine Receptor Binding : A study by Altenbach et al. (2008) on 2-aminopyrimidines as histamine H4 receptor ligands showcases the potential pharmacological applications of such compounds.

  • Anticancer Properties : The synthesis and evaluation of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives for potential anticancer applications were described by Wei & Malhotra (2012).

Advanced Materials and Chemical Analysis

  • Mild Steel Corrosion Inhibition : Research by Yadav et al. (2015) demonstrated the use of pyrimidine derivatives as inhibitors in mild steel corrosion, indicating the compound's utility in materials science.

  • Fluorescence Studies with Proteins : Meng et al. (2012) investigated the binding of p-hydroxycinnamic acid amides, including pyrimidin-2-amine derivatives, with bovine serum albumin using fluorescence studies, highlighting their potential in biochemical analysis (Meng et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Properties

IUPAC Name

4-[(3S,4R)-3-amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c1-15-7-5-14(4-6(7)10)8-2-3-12-9(11)13-8;;/h2-3,6-7H,4-5,10H2,1H3,(H2,11,12,13);2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBNBSYXMKVWGI-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1N)C2=NC(=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(C[C@@H]1N)C2=NC(=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.